3-(Trifluoromethylsulfonyl)propan-1-amine;hydrochloride
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Overview
Description
3-(Trifluoromethylsulfonyl)propan-1-amine;hydrochloride is a chemical compound with the molecular weight of 227.63 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of trifluoromethyl amines has been explored in various studies . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis
The InChI code for this compound is 1S/C4H8F3NO2S.ClH/c5-4(6,7)11(9,10)3-1-2-8;/h1-3,8H2;1H . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), sulfur (S), and chlorine (Cl) atoms in the molecule.Chemical Reactions Analysis
The chemical reactions of trifluoromethyl amines are complex and can involve various steps . For example, the thermal behavior of fluoxetine hydrochloride, an antidepressant of the selective serotonin reuptake inhibitor family, has been investigated using thermoanalytical techniques and evolved gas analysis .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 227.63 .Scientific Research Applications
Synthesis and Structural Analysis
Acyclic Sulfur−Nitrogen Compounds :The synthesis of acyclic (fluorosulfonyl)− or ((trifluoromethyl)sulfonyl)−nitrogen derivatives, including bis((trifluoromethyl)sulfonyl)amine, is highlighted. These compounds exhibit unique electron delocalization characteristics, contributing to their chemical properties, such as high gas-phase acidity. The study provides foundational knowledge on the structure and reactivity of these compounds, important for further applications in various chemical syntheses (Haas et al., 1996).
Protecting and Activating Groups for Amine Synthesis
Versatile Protecting and Activating Group :2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride is introduced as a novel sulfonating agent for amines, showcasing the versatility of sulfonyl-based compounds in organic synthesis. This compound facilitates the sulfonation of primary and secondary amines, offering a stable and efficient pathway for amine protection and activation, which is crucial in the synthesis of complex organic molecules (Sakamoto et al., 2006).
Hydrophobic Agents and Surface Modification
Synthesis of Hydrophobic Agents :A study presents a new synthetic route to potential hydrophobic agents consisting of three-module type molecules. These agents are synthesized from polyfluorinated heptanols and 1,3-propanesultone, leading to fluorine-containing sulfonyl chlorides. This work highlights the utility of sulfonamide-based compounds in creating materials with hydrophobic properties, important for applications in coatings and material science (Dyachenko et al., 2018).
Catalysis and Organic Reactions
Triflamides and Triflimides in Organic Synthesis :Triflamides, derived from sulfonamides such as N-trifluoromethanesulfonyl derivatives, play a crucial role as reagents and catalysts in various organic reactions due to their unique chemical properties. This comprehensive review discusses the synthesis, applications, and the role of triflamides and triflimides in catalysis, highlighting their significance in improving reaction efficiencies and expanding the scope of chemical transformations (Moskalik & Astakhova, 2022).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
The future directions of research on trifluoromethyl amines are vast. They are found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the development of new synthesis methods and the study of their properties and applications are of great interest in the field of medicinal chemistry .
Properties
IUPAC Name |
3-(trifluoromethylsulfonyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO2S.ClH/c5-4(6,7)11(9,10)3-1-2-8;/h1-3,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPVCGNINBGLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2567504-64-5 |
Source
|
Record name | 3-trifluoromethanesulfonylpropan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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